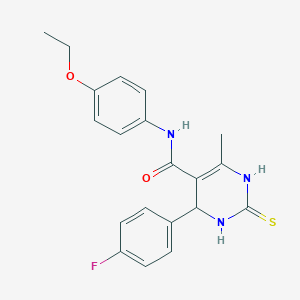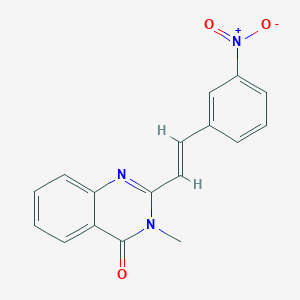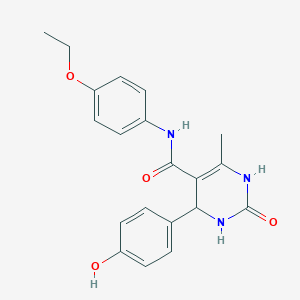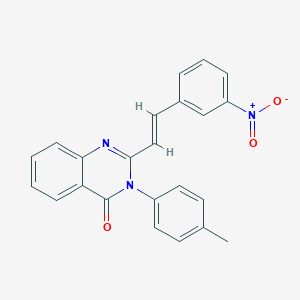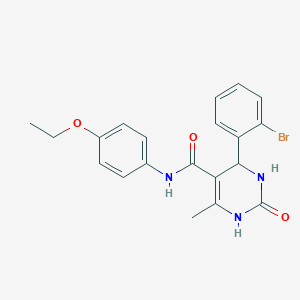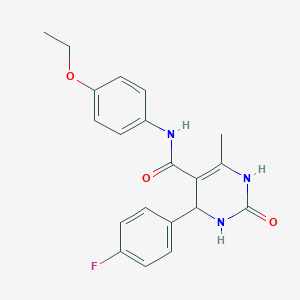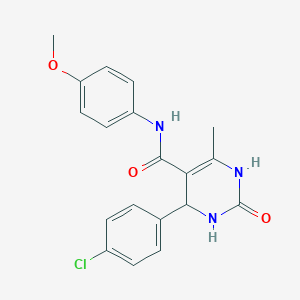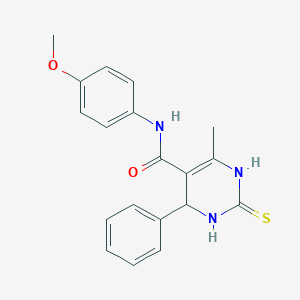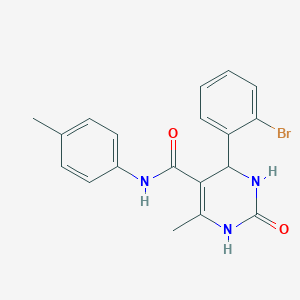![molecular formula C22H28N2OS B429901 3-ethyl-2-(propylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B429901.png)
3-ethyl-2-(propylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a quinazoline derivative with a cyclohexanone derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of greener synthesis methods to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols.
Substitution: The hydrogen atoms on the quinazoline ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the quinazoline ring.
Scientific Research Applications
3-ethyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: Investigated for its antifungal and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-ethyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. In the case of its anticancer activity, the compound may intercalate into DNA, disrupting the replication process and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Thiazoloquinazoline: Known for its antifungal and antioxidant activities.
Triazoloquinazoline: Studied for its anticancer properties.
Pyrazoloquinazoline: Investigated for its anti-inflammatory and antimicrobial activities.
Uniqueness
3-ethyl-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazoline derivatives and contributes to its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C22H28N2OS |
|---|---|
Molecular Weight |
368.5g/mol |
IUPAC Name |
3-ethyl-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C22H28N2OS/c1-3-14-26-21-23-19-17-11-7-6-10-16(17)15-22(12-8-5-9-13-22)18(19)20(25)24(21)4-2/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3 |
InChI Key |
MDWYZWKQLVGHJT-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C(=O)N1CC)C3(CCCCC3)CC4=CC=CC=C42 |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1CC)C3(CCCCC3)CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B429819.png)
![3-benzyl-2-(isopropylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B429821.png)
![3-(PROP-2-EN-1-YL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B429826.png)
![3-(2,2-dimethyloxan-4-yl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B429827.png)
